molecular formula C16H16N2O6 B2614631 N'-(2H-1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]ethanediamide CAS No. 1226439-85-5

N'-(2H-1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]ethanediamide

Cat. No.: B2614631
CAS No.: 1226439-85-5
M. Wt: 332.312
InChI Key: FUTAQMHDPQPOMZ-UHFFFAOYSA-N
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Description

N’-(2H-1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]ethanediamide is a complex organic compound featuring a benzodioxole ring and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2H-1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxole and furan intermediates, followed by their coupling through amidation reactions.

    Preparation of Benzodioxole Intermediate: The benzodioxole ring can be synthesized via the cyclization of catechol with formaldehyde under acidic conditions.

    Preparation of Furan Intermediate: The furan ring is often synthesized from furfural through oxidation and subsequent reduction steps.

    Coupling Reaction: The final step involves the coupling of the benzodioxole and furan intermediates through an amidation reaction, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be crucial. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(2H-1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The amide bond can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.

    Reduction: LiAlH4, ether as solvent, reflux conditions.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation, typically in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N’-(2H-1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N’-(2H-1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]ethanediamide exerts its effects depends on its application:

    Pharmacological Action: It may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

    Biochemical Probing: It can bind to specific biomolecules, allowing researchers to study their function and interactions.

Comparison with Similar Compounds

Similar Compounds

    N’-(2H-1,3-benzodioxol-5-yl)-N-[2-hydroxyethyl]ethanediamide: Lacks the furan ring, which may affect its biological activity and chemical reactivity.

    N’-(2H-1,3-benzodioxol-5-yl)-N-[2-(5-methylfuran-2-yl)ethyl]ethanediamide: Lacks the hydroxyl group, potentially altering its solubility and interaction with biological targets.

Uniqueness

N’-(2H-1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]ethanediamide is unique due to the presence of both benzodioxole and furan rings, along with a hydroxyl group. This combination of functional groups provides a versatile platform for chemical modifications and potential biological activities.

This compound’s distinct structure and reactivity make it a valuable subject for further research and development in various scientific fields.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6/c1-9-2-4-12(24-9)11(19)7-17-15(20)16(21)18-10-3-5-13-14(6-10)23-8-22-13/h2-6,11,19H,7-8H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTAQMHDPQPOMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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